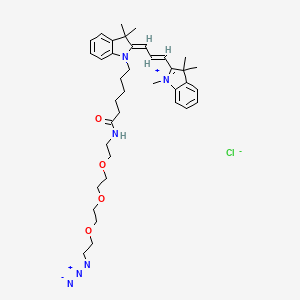

Cy3-PEG3-Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H53ClN6O4 |

|---|---|

Molecular Weight |

693.3 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide chloride |

InChI |

InChI=1S/C38H52N6O4.ClH/c1-37(2)30-14-8-10-16-32(30)43(5)34(37)18-13-19-35-38(3,4)31-15-9-11-17-33(31)44(35)23-12-6-7-20-36(45)40-21-24-46-26-28-48-29-27-47-25-22-41-42-39;/h8-11,13-19H,6-7,12,20-29H2,1-5H3;1H |

InChI Key |

ZFHMXJKKTJIOSG-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cy3-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of Cy3-PEG3-Azide, a versatile fluorescent probe essential for modern biochemical and biomedical research.

Core Structure of this compound

This compound is a fluorescent labeling reagent composed of three key functional moieties: a Cyanine 3 (Cy3) fluorophore, a tri-unit polyethylene glycol (PEG3) linker, and a reactive azide (N₃) group. This strategic combination leverages the bright fluorescence of Cy3, the solubility-enhancing and spacing properties of the PEG linker, and the highly specific reactivity of the azide group for bio-conjugation.

-

Cyanine 3 (Cy3) Fluorophore : A member of the cyanine dye family, Cy3 is characterized by its bright red fluorescence.[1] Its core structure typically consists of two indole rings connected by a three-carbon polymethine chain. This structure is responsible for its strong light absorption and emission properties, making it an excellent choice for fluorescence microscopy, flow cytometry, and other detection methods.[1]

-

Polyethylene Glycol (PEG3) Linker : The PEG3 linker is a short, hydrophilic chain consisting of three repeating ethylene glycol units. This component serves two primary purposes: it significantly increases the water solubility of the entire molecule and provides a flexible spacer arm that separates the Cy3 dye from the target biomolecule.[2][3][4] This spacing helps to minimize potential steric hindrance and quenching effects that could interfere with the fluorescence signal or the biological activity of the labeled molecule.

-

Azide (N₃) Group : The azide functional group is the reactive handle of the molecule, enabling its covalent attachment to other molecules through "click chemistry". This highly efficient and specific reaction chemistry is exceptionally reliable and proceeds under mild, biocompatible conditions, making it ideal for labeling sensitive biomolecules like proteins, nucleic acids, and glycans.

The logical arrangement of these components is visualized below.

Physicochemical and Spectroscopic Properties

The properties of this compound make it a robust tool for fluorescent labeling. Key quantitative data are summarized in the table below. Note that exact molecular weights can vary slightly depending on the specific isomeric structure and counter-ion present.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield | ~0.31 | |

| Molecular Weight (Typical) | Varies (e.g., 580.17 g/mol , 624.2 g/mol ) | |

| Solubility | Water, DMSO, DMF, DCM | |

| Appearance | Red solid |

Experimental Protocols: Labeling via Click Chemistry

The azide group on this compound enables its conjugation to molecules containing an alkyne group. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

Objective: To covalently label an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (CuSO₄) solution (10 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Reagent Preparation:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare a fresh "premix" of the copper catalyst by mixing CuSO₄ and THPTA solutions in a 1:5 molar ratio. This complex enhances catalyst stability and efficiency.

-

Prepare a fresh solution of sodium ascorbate (reducing agent).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration in buffer.

-

Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is typically recommended.

-

Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Following incubation, remove the unreacted this compound and catalyst components from the labeled protein.

-

This is typically achieved using size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.

-

Collect the fractions containing the purified, fluorescently labeled protein.

-

-

Characterization:

-

Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Cy3).

-

The degree of labeling can be calculated using the respective extinction coefficients.

-

The workflow for this protocol is illustrated in the diagram below.

References

An In-depth Technical Guide to the Spectroscopic Properties and Applications of Cy3-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe Cy3-PEG3-Azide, focusing on its excitation and emission spectra, key photophysical parameters, and its application in bioconjugation through click chemistry. Detailed experimental protocols are provided to enable researchers to effectively utilize this versatile tool in their work.

Core Spectroscopic and Photophysical Properties

This compound is a fluorescent dye belonging to the cyanine family, characterized by its bright red fluorescence. The inclusion of a polyethylene glycol (PEG) linker enhances its solubility in aqueous environments, while the terminal azide group allows for its covalent attachment to alkyne-modified biomolecules via click chemistry.[1] The key quantitative data for Cy3 and its azide derivatives are summarized in the tables below.

Table 1: Spectroscopic Properties of Cy3-Azide Derivatives

| Property | Value | Source |

| Excitation Maximum (λex) | 555 nm | [1][2][3] |

| Emission Maximum (λem) | 570 nm | [1] |

| Stokes Shift | ~15 nm | Calculated |

Table 2: Photophysical Constants of Cy3-Azide

| Property | Value | Source |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.31 |

Note: Photophysical properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.

Experimental Protocols

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for acquiring the excitation and emission spectra of this compound.

Instrumentation: A calibrated fluorescence spectrometer (fluorometer) is required. This instrument typically consists of an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, ethanol). The absorbance of the solution at the excitation maximum should be kept low (typically < 0.1) to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum absorption (λex), which is approximately 555 nm for Cy3.

-

Scan the emission monochromator across a wavelength range that encompasses the expected emission, for instance, from 560 nm to 700 nm.

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission (λem), approximately 570 nm for Cy3.

-

Scan the excitation monochromator over a range of wavelengths, for example, from 450 nm to 560 nm.

-

The resulting plot of fluorescence intensity versus excitation wavelength provides the excitation spectrum, which should closely resemble the absorption spectrum.

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Instrumentation: A UV-Vis spectrophotometer is required.

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent to create a stock solution of known concentration.

-

Prepare a Dilution Series: Create a series of dilutions from the stock solution with known concentrations.

-

Measure Absorbance: Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 555 nm) using the spectrophotometer. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Apply the Beer-Lambert Law: The Beer-Lambert law states that A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Calculate ε: Plot a graph of absorbance versus concentration. The slope of the resulting line will be equal to the molar extinction coefficient (when the path length is 1 cm).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

This compound solution of unknown quantum yield.

-

A quantum yield standard with similar absorption and emission properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

A fluorescence spectrometer.

-

A UV-Vis spectrophotometer.

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the quantum yield standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer. The excitation wavelength and all instrument settings must be identical for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.

-

Application in Bioconjugation: Click Chemistry

This compound is widely used for labeling biomolecules through a bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction forms a stable triazole linkage between the azide on the dye and a terminal alkyne on the target molecule.

General Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol provides a general workflow for labeling an alkyne-modified oligonucleotide with this compound.

Materials:

-

Alkyne-modified oligonucleotide.

-

This compound.

-

DMSO (Dimethyl sulfoxide).

-

Triethylammonium acetate (TEAA) buffer.

-

Ascorbic acid solution.

-

Copper(II)-TBTA complex (Tris(benzyltriazolylmethyl)amine).

-

Inert gas (e.g., argon or nitrogen).

Procedure:

-

Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.

-

Add Buffer and DMSO: Add TEAA buffer (pH 7.0) to a final concentration of 0.2 M, followed by the addition of DMSO.

-

Add Azide: Add the this compound stock solution (typically 10 mM in DMSO).

-

Add Reducing Agent: Add a freshly prepared solution of ascorbic acid.

-

Degas: Bubble an inert gas through the solution for 30-60 seconds to remove oxygen, which can interfere with the copper catalyst.

-

Add Catalyst: Add the Copper(II)-TBTA solution to initiate the reaction.

-

Incubate: Allow the reaction to proceed at room temperature overnight.

-

Purification: The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Below are diagrams illustrating the key processes described in this guide.

Caption: Workflow for determining spectroscopic properties.

Caption: Click chemistry bioconjugation workflow.

References

An In-depth Technical Guide to the Mechanism of Action for Cy3-PEG3-Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of Cy3-PEG3-Azide, a versatile fluorescent probe, in the realm of click chemistry. We will delve into the roles of its constituent components, the mechanics of its reactivity, and practical guidance for its use in experimental settings.

Introduction to this compound

This compound is a trifunctional molecule designed for the fluorescent labeling of biomolecules. It consists of three key components:

-

Cy3 (Cyanine3): A bright, orange-red fluorescent dye that serves as the reporter molecule.[1] It is widely used in biological imaging due to its high extinction coefficient and good photostability.[1]

-

PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker that enhances the solubility of the molecule in aqueous buffers, reduces non-specific binding, and minimizes steric hindrance during conjugation.[2][3]

-

Azide (-N₃): A functional group that serves as a bioorthogonal handle for click chemistry reactions.[4]

This combination of features makes this compound a powerful tool for the specific and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in both in vitro and in vivo systems.

Mechanism of Action in Click Chemistry

The azide group of this compound enables its participation in two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole ring from the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is characterized by its rapid kinetics and high specificity.

The mechanism proceeds as follows:

-

Formation of Copper(I)-Acetylide: The copper(I) catalyst reacts with the terminal alkyne on the target biomolecule to form a copper-acetylide intermediate.

-

Cycloaddition: The azide group of this compound then undergoes a [3+2] cycloaddition with the copper-acetylide.

-

Triazole Formation: This cycloaddition leads to the formation of a stable 1,4-disubstituted triazole linkage, covalently attaching the Cy3-PEG3 moiety to the target molecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.

The mechanism is a concerted [3+2] cycloaddition between the azide of this compound and the strained alkyne of the modified biomolecule, directly forming the stable triazole linkage.

Quantitative Data

The efficiency and kinetics of click chemistry reactions are crucial for successful labeling experiments. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions.

Table 1: Reaction Kinetics

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | 10 to 10,000 | |

| SPAAC | 2.3 x 10⁻³ to 9.6 x 10⁻³ |

Table 2: Photophysical Properties of Cy3

| Property | Value | Reference(s) |

| Excitation Maximum | ~550 nm | |

| Emission Maximum | ~570 nm | |

| Quantum Yield (free dye) | ~0.04 | |

| Quantum Yield (conjugated to DNA) | 0.20 - 0.40 | |

| Fluorescence Lifetime (free dye) | ~0.2 ns | |

| Fluorescence Lifetime (conjugated to DNA) | up to 2.0 ns |

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound using CuAAC and SPAAC. Optimization may be required for specific applications.

General Protocol for CuAAC Labeling of Proteins

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution (e.g., 250 mM in water)

Procedure:

-

To the alkyne-modified protein solution, add this compound to the desired final concentration (typically a 5-10 fold molar excess over the protein).

-

Add the copper-chelating ligand to a final concentration of 5 mM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted reagents.

General Protocol for SPAAC Labeling of Cell Surface Proteins

Materials:

-

Cells with surface proteins modified with a strained cyclooctyne (e.g., DBCO)

-

This compound

-

Cell culture medium or a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

-

Wash the cells to remove any interfering substances from the culture medium.

-

Resuspend the cells in fresh, serum-free medium or buffer.

-

Add this compound to the desired final concentration (typically 10-50 µM).

-

Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

Wash the cells several times with fresh medium or buffer to remove unreacted probe.

-

The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Applications in Research and Drug Development

The ability to specifically label biomolecules with this compound opens up a wide range of applications in biological research and drug development.

-

Fluorescence Microscopy and Imaging: Labeled proteins, nucleic acids, or glycans can be visualized within cells and tissues to study their localization, trafficking, and interactions.

-

Flow Cytometry: Quantify the expression of cell surface markers or internal proteins.

-

Proteomics: Labeled proteins can be enriched and identified using mass spectrometry to study protein expression, post-translational modifications, and protein-protein interactions.

-

Förster Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.

-

Drug Development: Track the biodistribution and cellular uptake of drug candidates or delivery vehicles.

Conclusion

This compound is a robust and versatile tool for the fluorescent labeling of biomolecules via click chemistry. Its high reactivity, specificity, and the favorable properties of its components make it an invaluable reagent for a wide range of applications in molecular and cell biology, as well as in the development of new therapeutics and diagnostics. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry pathways allows for flexibility in experimental design, enabling researchers to tailor their labeling strategy to the specific requirements of their system, from in vitro assays to live-cell and in vivo imaging.

References

An In-Depth Technical Guide to the Applications of Cy3-PEG3-Azide in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3-PEG3-Azide is a versatile fluorescent probe that has become an invaluable tool in modern biological research and drug development. This molecule combines the bright and photostable properties of the Cyanine3 (Cy3) fluorophore with the bioorthogonal reactivity of an azide group, all connected via a flexible triethylene glycol (PEG3) linker. This unique structure enables the specific labeling of a wide array of biomolecules—including proteins, glycans, and nucleic acids—through "click chemistry," allowing for their visualization and study within the complex environment of living and fixed cells.[1][2][3] This guide provides a comprehensive overview of the technical aspects and applications of this compound in fluorescence microscopy.

Core Properties and Advantages

The utility of this compound stems from the distinct properties of its three key components: the Cy3 dye, the PEG3 linker, and the azide group.

The Cy3 Fluorophore: Cy3 is a bright, orange-red fluorescent dye with an excitation maximum around 550-555 nm and an emission maximum near 570 nm.[1][2] Its high quantum yield and strong photostability make it an excellent choice for various fluorescence microscopy techniques. Furthermore, its fluorescence is largely insensitive to pH changes within a biologically relevant range (pH 4-10).

The PEG3 Linker: The hydrophilic triethylene glycol (PEG3) spacer enhances the aqueous solubility of the entire molecule. This is crucial for its use in biological systems. The PEG linker also provides a flexible spacer between the dye and the target biomolecule, which can help to reduce steric hindrance and minimize non-specific binding, thereby improving the signal-to-noise ratio in imaging experiments.

The Azide Group: The azide moiety is the key to the probe's specificity. It is a bioorthogonal functional group, meaning it is chemically inert to the vast majority of biological molecules. It reacts specifically and efficiently with alkyne-modified biomolecules in a process known as the azide-alkyne cycloaddition, or "click chemistry". This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne is used (strain-promoted azide-alkyne cycloaddition, SPAAC).

Quantitative Data

A summary of the key quantitative properties of this compound and related Cy3 derivatives is presented below for easy comparison.

| Property | Value | Source |

| Excitation Maximum | ~555 nm | BroadPharm, Vector Labs |

| Emission Maximum | ~570 nm | BroadPharm, Vector Labs |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | BroadPharm |

| Quantum Yield (Cy3) | 0.24 (in absence of silver particles) | |

| Solubility | Water, DMSO, DMF | BroadPharm, Vector Labs |

| pH Sensitivity | Insensitive in the range of pH 4-10 |

Experimental Applications and Protocols

The primary application of this compound is the fluorescent labeling of biomolecules for visualization by microscopy. This is typically achieved through a two-step process: metabolic labeling to introduce an alkyne group into the target biomolecule, followed by a click reaction with this compound.

Metabolic Labeling of Nascent Proteins

This technique allows for the visualization of newly synthesized proteins within a specific timeframe. Cells are incubated with an amino acid analog containing an alkyne group, such as homopropargylglycine (HPG), which is incorporated into proteins during translation.

Experimental Workflow for Nascent Protein Labeling

Detailed Protocol: Labeling of Intracellular Proteins

-

Cell Culture and Metabolic Labeling:

-

Culture cells to the desired confluency on coverslips or in imaging dishes.

-

Replace the normal culture medium with a methionine-free medium for a short period (e.g., 30 minutes) to deplete endogenous methionine.

-

Add the alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG) to the methionine-free medium at a final concentration of 25-50 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours) to allow for the incorporation of HPG into newly synthesized proteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow the click chemistry reagents to access intracellular proteins.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail. For a 500 µL reaction, mix:

-

430 µL of PBS

-

10 µL of this compound stock solution (e.g., 5 mM in DMSO, for a final concentration of 100 µM)

-

10 µL of copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

50 µL of a reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

-

-

Note: Premixing the CuSO₄ with a copper-chelating ligand like THPTA can improve reaction efficiency and reduce cytotoxicity in live-cell applications.

-

Remove the PBS from the cells and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the click reaction cocktail and wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with a DNA dye like DAPI.

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a filter set suitable for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm).

-

Visualization of Glycans

Metabolic labeling can also be used to visualize glycans by providing cells with azide-modified sugar precursors.

Experimental Workflow for Glycan Labeling

Detailed Protocol: Labeling of Cellular Glycans

-

Metabolic Labeling:

-

Culture cells with a medium containing an azide-modified sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), which is a precursor for sialic acid biosynthesis. A typical concentration is 25-50 µM.

-

Incubate for 1-3 days to allow for incorporation into cellular glycans.

-

-

Cell Fixation and Click Reaction:

-

Follow the same fixation and permeabilization steps as for protein labeling. Permeabilization is necessary to label intracellular glycans.

-

For the click reaction, use an alkyne-functionalized Cy3 dye and the same copper-catalyzed reaction conditions as described above. Alternatively, for live-cell imaging, a strain-promoted click reaction with a cyclooctyne-Cy3 derivative can be used to avoid copper-induced cytotoxicity.

-

-

Washing and Imaging:

-

Wash the cells thoroughly to remove unreacted fluorescent probe and image as described for protein labeling.

-

Labeling of Nucleic Acids

This compound can be used to label alkyne-modified nucleic acids. For example, 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, can be incorporated into newly synthesized DNA. A subsequent click reaction with this compound allows for the visualization of DNA replication.

Studying Post-Translational Modifications

A powerful application of this technology is in the study of post-translational modifications (PTMs). By using metabolic precursors that are specific for certain PTMs, researchers can visualize the spatial and temporal dynamics of these modifications. For instance, azide-modified fatty acids can be used to study protein lipidation, and azide-modified sugars can be used to investigate glycosylation patterns.

Generalized Pathway for PTM Visualization

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Incomplete removal of unreacted this compound.- Non-specific binding of the probe to cellular components.- Autofluorescence of the cells or medium. | - Increase the number and duration of wash steps after the click reaction.- Include a blocking step (e.g., with BSA) before the click reaction.- Use a mounting medium with an antifade reagent.- Image a control sample that has not been labeled to assess autofluorescence. |

| No or Weak Signal | - Inefficient metabolic labeling.- Ineffective click reaction.- Photobleaching of the Cy3 dye. | - Optimize the concentration of the metabolic precursor and the incubation time.- Ensure the click chemistry reagents are fresh, especially the reducing agent (e.g., sodium ascorbate).- Use a copper-chelating ligand (e.g., THPTA) to protect the copper(I) catalyst.- Minimize the exposure of the sample to excitation light before and during imaging. Use an antifade mounting medium. |

| Cell Death or Altered Morphology | - Cytotoxicity of the copper catalyst.- Toxicity of the metabolic precursor.- Harsh fixation or permeabilization conditions. | - Reduce the concentration of CuSO₄ and/or the incubation time for the click reaction.- Use a copper-chelating ligand.- For live-cell imaging, switch to a copper-free, strain-promoted click reaction (SPAAC).- Perform a dose-response curve to find the optimal, non-toxic concentration of the metabolic precursor.- Optimize fixation and permeabilization protocols (e.g., reduce Triton X-100 concentration). |

Conclusion

This compound is a powerful and versatile tool for fluorescence microscopy, enabling the specific and sensitive detection of a wide range of biomolecules in cells. Its utility in metabolic labeling and click chemistry has opened up new avenues for studying dynamic cellular processes such as protein synthesis, post-translational modifications, and DNA replication. By understanding the core principles of its application and following optimized protocols, researchers can leverage this technology to gain deeper insights into the complex molecular workings of the cell.

References

A Technical Guide to Labeling Proteins and Nucleic Acids with Cy3-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy3-PEG3-Azide, a fluorescent probe widely used for the specific labeling of biomolecules. This document details the core principles of its application, experimental protocols for labeling proteins and nucleic acids, and its utility in various research contexts.

Introduction to this compound

This compound is a fluorescent labeling reagent comprised of three key components: the cyanine 3 (Cy3) fluorophore, a polyethylene glycol (PEG) spacer, and a terminal azide group. The Cy3 dye is a bright and photostable fluorophore that emits in the orange-red region of the visible spectrum, making it suitable for a wide range of fluorescence-based applications.[1][2] The hydrophilic PEG spacer enhances the water solubility of the molecule and minimizes steric hindrance, facilitating its interaction with target biomolecules.[3][4] The azide functional group is the reactive handle that enables the covalent attachment of the dye to other molecules through highly specific and efficient bioorthogonal "click chemistry" reactions.[1]

The primary application of this compound is in the fluorescent labeling of proteins and nucleic acids that have been modified to contain a complementary alkyne group. This specific and efficient ligation chemistry allows for the precise attachment of the Cy3 fluorophore to the biomolecule of interest, enabling its visualization and tracking in various experimental setups.

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its physicochemical and spectroscopic characteristics. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |

| Molecular Weight | Varies by manufacturer | |

| Solubility | Water, DMSO, DMF |

Labeling Chemistry: The Power of Click Chemistry

This compound is primarily utilized in two types of "click chemistry" reactions for biomolecule labeling: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that involves the formation of a stable triazole linkage between an azide (on the this compound) and a terminal alkyne (on the target biomolecule). The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for labeling in living cells.

Below is a diagram illustrating the general principle of click chemistry for biomolecule labeling.

Experimental Protocols

This section provides detailed protocols for labeling proteins and nucleic acids with this compound using copper-catalyzed click chemistry. These protocols are intended as a starting point and may require optimization for specific applications.

Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein that has been modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 20 mM solution of CuSO₄ in water.

-

Prepare a 100 mM solution of THPTA in water.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (typically 1-5 mg/mL) with the this compound stock solution. A 5- to 20-fold molar excess of the dye over the protein is recommended as a starting point.

-

Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.

-

Add the CuSO₄ solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

-

The following diagram outlines the experimental workflow for protein labeling.

Labeling of Alkyne-Modified Nucleic Acids (DNA/RNA)

This protocol is suitable for labeling alkyne-modified DNA or RNA oligonucleotides.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO

-

Copper(II)-TBTA complex or separate CuSO₄ and TBTA ligand

-

Sodium ascorbate

-

Ethanol or isopropanol for precipitation

-

Sodium acetate (for DNA) or lithium perchlorate (for oligonucleotides)

Procedure:

-

Prepare Oligonucleotide Solution:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the oligonucleotide solution.

-

Add a 1.5 to 3-fold molar excess of this compound (from a 10 mM stock in DMSO).

-

Add the copper-TBTA catalyst solution to a final concentration of approximately 0.5 mM.

-

Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature overnight, protected from light.

-

-

Precipitation and Purification:

-

For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.

-

For oligonucleotides: Add a 4-fold excess volume of 3% lithium perchlorate in acetone.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge to pellet the labeled nucleic acid.

-

Wash the pellet with 70% ethanol (for DNA) or acetone (for oligonucleotides).

-

Air-dry the pellet and resuspend in a suitable buffer.

-

Further purification can be performed using methods like PAGE or HPLC.

-

The following diagram illustrates the workflow for nucleic acid labeling.

Applications in Research

Cy3-labeled proteins and nucleic acids are invaluable tools in a wide array of research applications.

-

Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and dynamics.

-

Fluorescence In Situ Hybridization (FISH): Cy3-labeled nucleic acid probes are used to detect specific DNA or RNA sequences within cells and tissues.

-

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Cy3-labeled antibodies enable the detection and localization of specific proteins in tissue sections and cultured cells.

-

Flow Cytometry: Labeled cells or particles can be analyzed and sorted based on their fluorescence intensity.

-

Förster Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.

The versatility of this compound and the specificity of click chemistry make it a powerful tool for researchers in cell biology, molecular biology, and drug development to fluorescently label and study biomolecules with high precision.

References

The Pivotal Role of the PEG3 Linker in Cy3-PEG3-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and fluorescence imaging, precision and efficiency are paramount. Cy3-PEG3-Azide has emerged as a critical tool for the targeted labeling of biomolecules. This technical guide delves into the core of this reagent, focusing on the often-overlooked yet crucial component: the PEG3 linker. Understanding the multifaceted role of this linker is key to optimizing experimental designs and achieving robust, reproducible results in applications ranging from proteomics to advanced cellular imaging.

At its core, this compound is a trifunctional molecule comprising a vibrant cyanine 3 (Cy3) fluorophore, a reactive azide (N₃) group, and a polyethylene glycol (PEG) spacer of three ethylene oxide units. While the Cy3 dye provides the fluorescent signal and the azide group enables covalent attachment via "click chemistry," the PEG3 linker acts as a critical modulator of the probe's overall performance, influencing its solubility, reactivity, and biological interactions.

The Multifaceted Role of the PEG3 Linker

The inclusion of a short, hydrophilic PEG3 linker in the this compound construct is a deliberate design choice that imparts several advantageous properties. These benefits are crucial for the successful application of the probe in complex biological environments.

1. Enhanced Hydrophilicity and Solubility:

The repeating ethylene oxide units of the PEG linker form hydrogen bonds with water molecules, significantly increasing the aqueous solubility of the otherwise hydrophobic Cy3 dye.[1] This enhanced solubility is critical for preventing aggregation in physiological buffers, ensuring that the probe remains monomeric and fully reactive for conjugation.[1]

2. Reduced Steric Hindrance:

The PEG3 linker acts as a flexible spacer, physically separating the bulky Cy3 fluorophore from the azide reactive group and, subsequently, from the target biomolecule. This separation minimizes steric hindrance, allowing for more efficient access of the azide to its alkyne binding partner during the click chemistry reaction.[1] This is particularly important when labeling sterically hindered sites on large biomolecules like proteins.

3. Minimized Non-Specific Binding:

PEG linkers are well-known for their ability to reduce non-specific binding to proteins and cell surfaces. The hydrophilic nature of the PEG3 linker creates a hydration shell around the molecule, which helps to prevent unwanted hydrophobic interactions that can lead to high background signals in imaging experiments.

4. Modulation of Photophysical Properties:

While direct quantitative comparisons for the PEG3 linker are not extensively documented, studies on cyanine dyes have shown that the local microenvironment significantly influences their photophysical properties. The PEG linker can help to create a more defined and consistent environment around the Cy3 dye, potentially leading to more stable fluorescence quantum yields and lifetimes upon conjugation. Research has shown that the fluorescence quantum yield and lifetime of Cy3 can be influenced by its conjugation to biomolecules, and a linker can help to standardize this effect.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the components of this compound and the click chemistry reaction it facilitates.

Table 1: Photophysical Properties of Cy3

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550 - 555 nm | [3] |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Free Dye) | ~0.04 - 0.31 | |

| Fluorescence Lifetime (Free Dye) | ~0.2 ns |

Note: Photophysical properties can vary depending on the solvent and conjugation state.

Table 2: Kinetic Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| CuAAC | Benzyl Azide + Phenylacetylene | ~1 | |

| CuAAC (Ligand-accelerated) | Azide + Alkyne with THPTA ligand | 10 - 100 | |

| SPAAC (Strain-Promoted) | Benzyl Azide + BCN | ~0.1 |

Note: The reaction rate of CuAAC is significantly accelerated by the use of copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Protocol 1: Labeling of Alkyne-Modified Proteins using CuAAC

This protocol describes the covalent labeling of a protein containing an alkyne group with this compound using a copper(I)-catalyzed click reaction.

Materials:

-

Alkyne-modified protein (in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

-

Sodium Ascorbate

-

Deionized water

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution.

-

In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA). Vortex briefly.

-

-

Click Reaction:

-

Add the catalyst premix to the protein/dye mixture. The final concentration of CuSO₄ should be between 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).

-

The degree of labeling can be calculated using the molar extinction coefficients of the protein and Cy3.

-

Protocol 2: Live-Cell Imaging with Click Chemistry

This protocol outlines the labeling of alkyne-modified biomolecules on the surface of live cells with this compound for fluorescence microscopy.

Materials:

-

Live cells cultured on coverslips, with alkyne groups metabolically incorporated.

-

This compound

-

Anhydrous DMSO

-

Copper(II) Sulfate (CuSO₄)

-

THPTA ligand

-

Sodium Ascorbate

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Live-cell imaging medium

Procedure:

-

Cell Preparation:

-

Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Metabolically label the cells by incubating them with an alkyne-containing precursor (e.g., an alkyne-modified sugar or amino acid) for a sufficient period to allow incorporation into the biomolecules of interest.

-

-

Reagent Preparation:

-

Prepare stock solutions as described in Protocol 1.

-

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed DPBS.

-

Prepare the click reaction cocktail immediately before use in a sterile tube. For 1 mL of labeling medium, add the following components in order:

-

This compound to a final concentration of 2-10 µM.

-

THPTA to a final concentration of 100 µM.

-

CuSO₄ to a final concentration of 20 µM.

-

Sodium Ascorbate to a final concentration of 500 µM.

-

-

Gently mix the cocktail and add it to the cells.

-

Incubate for 5-15 minutes at 37°C in a cell culture incubator. Note: Minimize incubation time to reduce potential copper toxicity.

-

-

Washing and Imaging:

-

Gently wash the cells three times with pre-warmed DPBS to remove unbound dye and reaction components.

-

Replace the DPBS with a suitable live-cell imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm).

-

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: Overall workflow for bioconjugation using this compound.

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for live-cell imaging using click chemistry.

Caption: Principle of a FRET assay using this compound as an acceptor.

Conclusion

The PEG3 linker in this compound is far more than a simple spacer; it is a key enabler of the probe's high performance in demanding biological applications. By enhancing solubility, minimizing steric hindrance, and reducing non-specific binding, the PEG3 linker ensures that the powerful capabilities of the Cy3 fluorophore and the azide click chemistry handle can be fully realized. For researchers, scientists, and drug development professionals, a thorough understanding of the role of this linker is essential for the design and execution of robust and reliable bioconjugation and imaging experiments. The strategic incorporation of the PEG3 linker makes this compound a versatile and indispensable tool for modern molecular and cellular analysis.

References

An In-depth Technical Guide to the Safe Handling of Cy3-PEG3-Azide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Cy3-PEG3-Azide, a fluorescent probe commonly used in bioorthogonal chemistry, specifically in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) reactions. Due to its composite nature—comprising a cyanine dye, a polyethylene glycol (PEG) linker, and a reactive azide group—a thorough understanding of its potential hazards is critical for safe laboratory practice.

Compound Overview

This compound is a molecule designed for fluorescently labeling biomolecules. It consists of three key components:

-

Cy3 (Cyanine 3): A bright, orange-fluorescent dye used for detection.[1][2]

-

PEG3 (Polyethylene Glycol): A short, hydrophilic three-unit PEG linker that enhances solubility in aqueous media.[3]

-

Azide (-N₃): A highly energetic functional group that allows for covalent attachment to alkyne-modified molecules.

The azide group is the primary driver of the compound's hazardous properties and dictates the majority of the required safety precautions.

Hazard Identification and Risk Assessment

The overall risk profile of this compound is a composite of the hazards associated with each of its components.

-

Azide Group (Primary Hazard): Organic azides are energetic molecules that can be toxic and potentially explosive.[4][5]

-

Explosivity: While high molecular weight organic azides are generally less hazardous than small ones, they can decompose violently with the input of energy from heat, light, shock, or friction. Contact with heavy metals (e.g., lead, copper, brass, silver) can form highly shock-sensitive and explosive metal azides. This is particularly relevant for lab equipment with metal parts (spatulas, plumbing).

-

Toxicity: The azide ion has a toxicity profile similar to cyanide. It is highly toxic if ingested or absorbed through the skin and can inhibit oxygen transport in the blood.

-

Reactivity: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. They can also react violently with halogenated solvents (e.g., dichloromethane, chloroform) to form extremely unstable di- and tri-azidomethane.

-

-

Cy3 Dye: The cyanine dye component is classified as a skin, eye, and respiratory irritant.

-

PEG Linker: Polyethylene glycol itself has a very low toxicity profile and is generally considered safe. The primary concern with PEG compounds is the potential for contamination with carcinogenic manufacturing byproducts like ethylene oxide and 1,4-dioxane, though this is a lower risk in highly purified reagents.

Quantitative Data Summary

| Parameter | Value / Classification | Source(s) |

| Chemical Identity | ||

| Synonyms | Cyanine3-PEG3-Azide | N/A |

| Typical Molecular Weight | ~575.2 g/mol (for Cy3 Azide) | |

| Spectroscopic Properties | ||

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |

| Hazard Classification (Typical for Azide-Containing Dyes) | ||

| GHS Pictograms | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). For a similar Cy5-PEG-Azide: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects). | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Storage & Handling | ||

| Storage Temperature | -20°C, protect from light, desiccate. | |

| Solubility | Soluble in DMF, DMSO. |

Diagrams

References

Visualizing Life's Molecular Machinery: A Technical Guide to Cy3-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Cy3-PEG3-Azide, a powerful fluorescent probe for the visualization of biomolecules. We will delve into the core principles of its operation, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.

Core Concepts: The Tripartite Functionality of this compound

This compound is a trifunctional molecule meticulously designed for bio-orthogonal labeling. Its efficacy stems from the distinct roles of its three key components: the Cy3 fluorophore, the PEG3 linker, and the azide reactive group.

-

Cy3 (Cyanine3) Fluorophore: A bright, orange-fluorescent dye that serves as the reporter molecule.[1] It exhibits a high extinction coefficient and good photostability, making it readily detectable in fluorescence microscopy and other fluorescence-based applications.[2][3]

-

PEG3 (Polyethylene Glycol) Linker: A short, hydrophilic spacer composed of three ethylene glycol units. This linker enhances the water solubility of the entire molecule, which is particularly beneficial when working with aqueous biological samples.[4] It also provides a flexible spacer arm that reduces steric hindrance between the dye and the target biomolecule, ensuring that the functionality of neither is compromised.

-

Azide (-N₃) Group: A bio-orthogonal reactive moiety. The azide group is chemically inert within biological systems but reacts specifically and efficiently with a complementary alkyne group in a process known as azide-alkyne cycloaddition, or "click chemistry."[5]

The synergy of these three components allows for the highly specific and efficient fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.

Mechanism of Action: The Power of Click Chemistry

The visualization of biomolecules using this compound is achieved through a two-step process rooted in the principles of bio-orthogonal chemistry.

-

Introduction of an Alkyne Handle: The target biomolecule (e.g., a protein, nucleic acid, or glycan) is first modified to incorporate an alkyne functional group. This can be achieved through various methods, including:

-

Metabolic Labeling: Cells are cultured with a metabolic precursor containing an alkyne group. For instance, the non-canonical amino acid L-homopropargylglycine (HPG) can be used to replace methionine during protein synthesis, thereby introducing alkyne groups into newly synthesized proteins.

-

Enzymatic Labeling: Specific enzymes can be used to attach alkyne-modified substrates to target biomolecules.

-

Chemical Conjugation: Biomolecules can be chemically modified in vitro to introduce alkyne groups.

-

-

Click Chemistry Reaction: Once the biomolecule is "alkyne-tagged," this compound is introduced. The azide group of the probe then reacts with the alkyne group on the biomolecule via a [3+2] cycloaddition to form a stable triazole linkage. This reaction can be catalyzed in two primary ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. It is the most common method for in vitro labeling due to its rapid kinetics.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne instead of a terminal alkyne and proceeds without the need for a copper catalyst. The absence of cytotoxic copper makes SPAAC suitable for labeling in living cells and organisms.

-

The result is a stable, covalent attachment of the bright Cy3 fluorophore to the target biomolecule, enabling its visualization and tracking.

Quantitative Data

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize the key quantitative data for Cy3 azide, which forms the core of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | 555 nm | |

| Emission Maximum (λem) | 570 nm | |

| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | |

| Recommended Laser Line | 532 nm or 555 nm |

Note: The photophysical properties are primarily determined by the Cy3 fluorophore. The PEG3 linker enhances water solubility but does not significantly alter the spectral characteristics.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and nucleic acids with this compound via the copper(I)-catalyzed click reaction (CuAAC).

Protocol 1: Labeling of Alkyne-Modified Proteins

This protocol is designed for the labeling of proteins that have been modified to contain alkyne groups, for example, through metabolic labeling with L-homopropargylglycine (HPG).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Click Chemistry Reaction Buffer (e.g., 1.5x protein labeling buffer containing triethylammonium acetate, pH 6.8)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA ligand stock solution (100 mM in water)

-

Sodium ascorbate stock solution (50 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions)

-

Purification column (e.g., size-exclusion chromatography spin column)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a fresh 50 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the click chemistry reaction buffer. The final protein concentration should be in the range of 1-10 mg/mL.

-

Add the this compound stock solution to the reaction mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended.

-

Premix the CuSO₄ and THPTA ligand solutions in a separate tube. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is typical.

-

Add the CuSO₄/THPTA mixture to the protein-dye solution. The final concentration of CuSO₄ is typically 50-100 µM.

-

-

Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

If using, add aminoguanidine to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the Cy3-labeled protein from excess reagents using a size-exclusion chromatography spin column appropriate for the molecular weight of the protein. Follow the manufacturer's instructions for the column.

-

Collect the purified, labeled protein.

-

-

Quantification and Storage:

-

Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and ~555 nm for the Cy3 dye).

-

Store the labeled protein at 4°C or -20°C, protected from light.

-

Protocol 2: Labeling of Alkyne-Modified Nucleic Acids (DNA/RNA)

This protocol is suitable for labeling alkyne-modified oligonucleotides or larger nucleic acid molecules.

Materials:

-

Alkyne-modified DNA or RNA in nuclease-free water or TE buffer

-

This compound

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

-

DMSO

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

TBTA ligand stock solution (10 mM in DMSO/t-butanol)

-

Sodium ascorbate stock solution (50 mM in water, freshly prepared)

-

Nuclease-free water

-

Ethanol (100% and 70%, ice-cold)

-

Sodium acetate (3 M, pH 5.2)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a fresh 50 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a nuclease-free microcentrifuge tube, dissolve the alkyne-modified nucleic acid in nuclease-free water.

-

Add TEAA buffer to a final concentration of 0.1 M.

-

Add DMSO to a final concentration of 20-50% (v/v).

-

Add the this compound stock solution to the reaction mixture. A 1.5- to 5-fold molar excess of the dye over the nucleic acid is recommended.

-

Premix the CuSO₄ and TBTA ligand solutions in a separate tube.

-

Add the CuSO₄/TBTA mixture to the reaction.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate at room temperature for 1-4 hours, or overnight for higher efficiency, protected from light.

-

-

Purification by Ethanol Precipitation:

-

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

-

Add 2.5-3 volumes of ice-cold 100% ethanol.

-

Mix thoroughly and incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge for 10 minutes at 4°C.

-

Carefully decant the supernatant and air-dry the pellet.

-

Resuspend the purified, labeled nucleic acid in nuclease-free water or TE buffer.

-

-

Quantification and Storage:

-

Determine the concentration and labeling efficiency using UV-Vis spectrophotometry.

-

Store the labeled nucleic acid at -20°C, protected from light.

-

Mandatory Visualization: Metabolic Labeling of Nascent Proteins

A powerful application of this compound is the visualization of newly synthesized proteins in a process known as Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT). This workflow allows for the temporal and spatial tracking of protein synthesis within cells.

References

- 1. Preparation of site-specifically fluorophore-labeled polyubiquitin chains for FRET studies of Cdc48 substrate processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. tandfonline.com [tandfonline.com]

- 4. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]

- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Cellular Labeling with Cy3-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules in their native environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the covalent ligation of an azide- and an alkyne-functionalized molecule with high specificity and efficiency under biocompatible conditions.[1][2] This application note provides a detailed guide for labeling cells with Cy3-PEG3-Azide, a fluorescent probe well-suited for visualizing a wide range of biomolecules that have been metabolically tagged with an alkyne group.

The workflow begins with the metabolic incorporation of an alkyne-modified precursor into the cellular machinery. For instance, cells can be cultured with an alkyne-modified sugar, which is then incorporated into glycoproteins.[3][4] Following this metabolic labeling step, the cells are fixed and permeabilized to allow for the subsequent click reaction. The alkyne-tagged biomolecules are then covalently labeled with the fluorescent this compound probe through a CuAAC reaction. This method enables the visualization of the targeted biomolecules using fluorescence microscopy.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

| Reagent | Stock Solution Concentration | Final Concentration | Notes |

| This compound | 1-10 mM in DMSO | 1-10 µM | Optimal concentration should be determined empirically. |

| Copper (II) Sulfate (CuSO₄) | 10-20 mM in H₂O | 50-100 µM | A fresh solution is recommended. |

| Copper(I)-stabilizing ligand (e.g., THPTA) | 10-50 mM in H₂O | 250-500 µM | A 5:1 ligand-to-copper ratio is often recommended to protect cells from copper toxicity.[5] |

| Reducing Agent (e.g., Sodium Ascorbate) | 100-200 mM in H₂O | 2.5-5 mM | Should be prepared fresh immediately before use. |

Disclaimer: The concentrations provided are a general guideline. Optimal concentrations for this compound may vary depending on the cell type, the extent of alkyne incorporation, and the specific experimental setup. It is highly recommended to perform a titration experiment to determine the optimal probe concentration.

Table 2: Troubleshooting Guide for CuAAC Cell Labeling

| Issue | Potential Cause | Suggested Solution |

| No or weak fluorescent signal | Inefficient metabolic labeling with the alkyne precursor. | Increase the concentration of the alkyne precursor or the incubation time. Ensure cells are actively metabolizing. |

| Inefficient click reaction. | Prepare fresh sodium ascorbate solution. Optimize the concentrations of copper, ligand, and this compound. Ensure proper cell permeabilization. | |

| Degradation of this compound. | Store the probe as recommended, protected from light. | |

| High background fluorescence | Excess this compound probe. | Decrease the concentration of the this compound probe. Increase the number and duration of washing steps after the click reaction. |

| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before adding the click reaction cocktail. | |

| Evidence of cell toxicity or morphological changes | Copper-induced cytotoxicity. | Decrease the concentration of CuSO₄. Increase the ratio of the copper-chelating ligand (e.g., THPTA) to copper. Reduce the incubation time for the click reaction. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-modified sugar (e.g., N-α-propargyl-L-fucosamine-tetraacetate, Ac4FucAl) into cellular glycoproteins.

Materials:

-

Mammalian cells of choice

-

Complete cell culture medium

-

Alkyne-modified sugar (e.g., Ac4FucAl)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or coverslips

Procedure:

-

Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 24-well plate with coverslips) and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Prepare Alkyne-Sugar Stock Solution: Dissolve the alkyne-modified sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).

-

Metabolic Labeling: Add the alkyne-modified sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25-100 µM). The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.

-

Incubation: Incubate the cells with the alkyne-sugar-containing medium for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Washing: After the incubation period, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated alkyne-modified sugar. The cells are now ready for fixation and labeling with this compound.

Protocol 2: Labeling of Alkyne-Modified Cells with this compound via CuAAC

This protocol details the fixation, permeabilization, and subsequent fluorescent labeling of cells containing alkyne-modified biomolecules.

Materials:

-

Alkyne-modified cells (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.5% Triton X-100 in PBS

-

This compound

-

Copper (II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium Ascorbate

-

Deionized water

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Carefully aspirate the PBS from the washed cells.

-

Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Cell Permeabilization:

-

Add 0.5% Triton X-100 in PBS to the fixed cells and incubate for 10 minutes at room temperature.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

-

Prepare Click Reaction Cocktail:

-

Note: The click reaction cocktail should be prepared fresh immediately before use.

-

In a microcentrifuge tube, prepare the cocktail by adding the components in the following order (for a 1 mL final volume):

-

885 µL PBS

-

5 µL of 20 mM CuSO₄ stock solution (final concentration: 100 µM)

-

10 µL of 50 mM THPTA stock solution (final concentration: 500 µM)

-

Vortex the mixture of PBS, CuSO₄, and THPTA.

-

Add 1-10 µL of 1 mM this compound stock solution (final concentration: 1-10 µM).

-

Immediately before adding to the cells, add 50 µL of 100 mM Sodium Ascorbate stock solution (final concentration: 5 mM). Vortex briefly.

-

-

-

Click Reaction:

-

Aspirate the PBS from the permeabilized cells.

-

Add the freshly prepared click reaction cocktail to the cells, ensuring the entire surface is covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the click reaction cocktail.

-

Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.

-

-

Counterstaining (Optional):

-

If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

If using coverslips, carefully mount them onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and the chosen counterstain.

-

Mandatory Visualization

Caption: Experimental workflow for labeling cells with this compound.

Caption: Metabolic labeling and click reaction for glycoprotein visualization.

References

- 1. Incorporation of Unnatural Sugars for the Identification of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Cy3-PEG3-Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This "click chemistry" reaction involves a rapid and highly specific reaction between a strained alkyne, such as a dibenzocyclooctyne (DBCO), and an azide.[1][2] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently under physiological conditions of temperature and pH.[2]

Cy3-PEG3-Azide is a fluorescent probe designed for SPAAC applications. It comprises a bright and photostable Cyanine3 (Cy3) fluorophore, a hydrophilic polyethylene glycol (PEG3) spacer, and a reactive azide group. The Cy3 fluorophore allows for sensitive detection using standard fluorescence microscopy and instrumentation. The PEG3 linker enhances water solubility and minimizes steric hindrance, improving accessibility to the target molecule. The azide moiety serves as the reactive handle for covalent ligation to a strained alkyne-modified biomolecule.

These application notes provide detailed protocols and technical information for the use of this compound in SPAAC-mediated labeling of biomolecules for a variety of applications, including live-cell imaging and the study of post-translational modifications.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~624.2 g/mol | [3] |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.31 | |

| Solubility | Water, DMSO, DMF |

Reaction Kinetics of SPAAC